4-(4-(2-fluorophenyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
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Overview
Description
4-(4-(2-Fluorophenyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring followed by the introduction of the fluorophenyl group. One common synthetic route includes the reaction of 2-fluorophenylamine with piperazine derivatives under controlled conditions to form the intermediate piperazine compound. Subsequent steps involve cyclization reactions to form the cyclopenta[4,5]thieno[2,3-d]pyrimidine core.
Industrial Production Methods: On an industrial scale, the production of this compound requires precise control over reaction conditions, including temperature, pressure, and the use of specific catalysts. Large-scale synthesis often employs continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound has been investigated for its potential biological activities, including its role as a ligand for various receptors.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of neurological disorders and as an antiviral or anticancer agent.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine and cyclopenta[4,5]thieno[2,3-d]pyrimidine moieties contribute to its biological activity. The exact pathways and molecular targets vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
1-(p-Fluorophenyl)piperazine
(4-Aminophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone
Uniqueness: 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine stands out due to its unique structural features, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
12-[4-(2-fluorophenyl)piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4S/c20-14-5-1-2-6-15(14)23-8-10-24(11-9-23)18-17-13-4-3-7-16(13)25-19(17)22-12-21-18/h1-2,5-6,12H,3-4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLHVAUZKKPVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=NC(=C23)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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